Cas no 2090-89-3 (Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate))

Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate) structure
2090-89-3 structure
Product Name:Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate)
CAS No:2090-89-3
MF:C13H20N2O2
MW:236.310103416443
CID:283497
PubChem ID:11117
Update Time:2025-04-19

Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate) Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate)
    • 2-(2-methylpropylamino)ethyl 4-aminobenzoate
    • 2-(Isobutylamino)ethanol p-aminobenzoate (ester)
    • 2-(Isobutylamino)ethyl p-aminobenzoate
    • 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate
    • 2-[(2-Methylpropyl)amino]ethanol 4-aminobenzoate (ester)
    • Butethamine
    • Ethanol, 2-(isobutylamino)-, p-aminobenzoate (ester)
    • Ibylcaine
    • Isobutylaminoethyl p-aminobenzoate
    • Monocain
    • Isobutylaminoethyl p-aminobenzoate; Monocain
    • 2-((2-METHYLPROPYL)AMINO)ETHANOL 4-AMINOBENZOATE (ESTER)
    • CHEMBL124211
    • Q27277810
    • BUTETHAMINE [WHO-DD]
    • SCHEMBL24618
    • BDBM50225498
    • DTXSID30175053
    • UNII-F8E12S0YYS
    • 2-(Isobutylamino)ethyl 4-aminobenzoate #
    • BUTETHAMINE [MI]
    • WDICTQVBXKADBP-UHFFFAOYSA-N
    • 2090-89-3
    • F8E12S0YYS
    • NS00113995
    • CHEBI:134959
    • Ethanol, 2-[(2-methylpropyl)amino]-, 4-aminobenzoate (ester)
    • Inchi: 1S/C13H20N2O2/c1-10(2)9-15-7-8-17-13(16)11-3-5-12(14)6-4-11/h3-6,10,15H,7-9,14H2,1-2H3
    • InChI Key: WDICTQVBXKADBP-UHFFFAOYSA-N
    • SMILES: O(C(C1C=CC(=CC=1)N)=O)CCNCC(C)C

Computed Properties

  • Exact Mass: 236.1526
  • Monoisotopic Mass: 236.152478
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 7
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 64.4

Experimental Properties

  • Density: 1.0604 (rough estimate)
  • Boiling Point: 378.78°C (rough estimate)
  • Flash Point: 185.9°C
  • Refractive Index: 1.5430 (estimate)
  • PSA: 64.35

Ethanol,2-[(2-methylpropyl)amino]-, 1-(4-aminobenzoate) Related Literature

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.